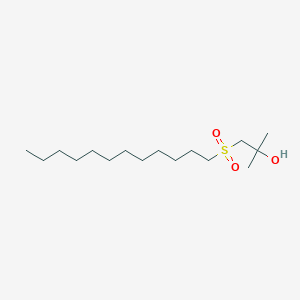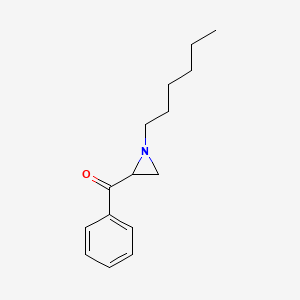
(1-Hexylaziridin-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hexylaziridin-2-yl)(phenyl)methanone is a synthetic organic compound that features an aziridine ring substituted with a hexyl group and a phenyl group attached to a methanone moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hexylaziridin-2-yl)(phenyl)methanone typically involves the reaction of an aziridine precursor with a phenylmethanone derivative. One common method is the nucleophilic substitution reaction where a hexyl-substituted aziridine reacts with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Hexylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine intermediate.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under mild conditions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxaziridine derivatives.
Reduction: Formation of (1-Hexylaziridin-2-yl)(phenyl)methanol.
Substitution: Formation of various amine, thiol, or alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Hexylaziridin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Hexylaziridin-2-yl)(phenyl)methanone involves its interaction with biological targets through its reactive aziridine ring. The strained ring structure makes it highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole ring instead of an aziridine ring.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(phenyl)methanone): Contains a triazole ring in place of the aziridine ring.
Uniqueness
(1-Hexylaziridin-2-yl)(phenyl)methanone is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
185250-23-1 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
(1-hexylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-8-11-16-12-14(16)15(17)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
Clave InChI |
JNEJGQBHQYHPMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CC1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



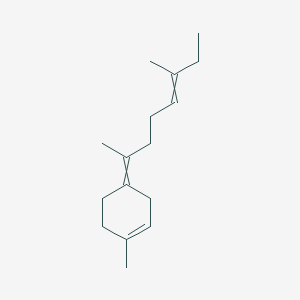
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
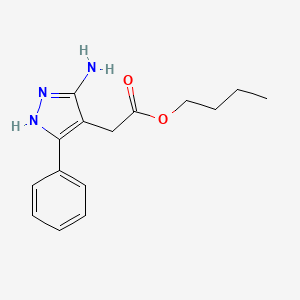
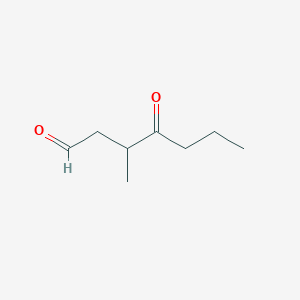
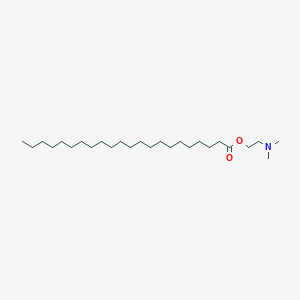
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)


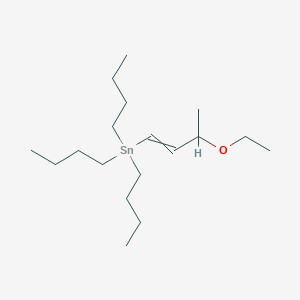
![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
